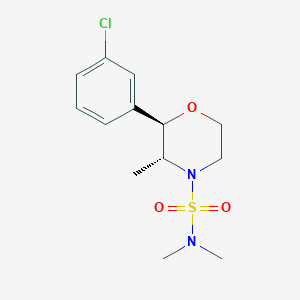
(2R,3R)-2-(3-chlorophenyl)-N,N,3-trimethylmorpholine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-(3-chlorophenyl)-N,N,3-trimethylmorpholine-4-sulfonamide, also known as TCMPS, is a chemical compound that has gained attention in the scientific research community for its potential applications in various fields. TCMPS is a sulfonamide-based compound that exhibits unique properties, making it suitable for use in different research applications.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-(3-chlorophenyl)-N,N,3-trimethylmorpholine-4-sulfonamide involves the inhibition of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. This compound binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate ions, leading to a decrease in the production of aqueous humor in the eye.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, leading to a decrease in the production of aqueous humor in the eye. This effect has potential applications in the treatment of diseases such as glaucoma and epilepsy. This compound has also been shown to exhibit binding affinity towards proteins, making it a potential candidate for use in protein binding studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R,3R)-2-(3-chlorophenyl)-N,N,3-trimethylmorpholine-4-sulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes, making it suitable for use in drug discovery and development. However, this compound has limitations in terms of its solubility in aqueous solutions, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of (2R,3R)-2-(3-chlorophenyl)-N,N,3-trimethylmorpholine-4-sulfonamide in scientific research. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the use of this compound in combination with other compounds to enhance its inhibitory activity against carbonic anhydrase enzymes. Additionally, this compound could be used in the development of novel drugs for the treatment of diseases such as glaucoma and epilepsy.
Synthesemethoden
The synthesis of (2R,3R)-2-(3-chlorophenyl)-N,N,3-trimethylmorpholine-4-sulfonamide involves the reaction of 3-chloroaniline with N,N,3-trimethylmorpholine-4-sulfonyl chloride in the presence of a base. This reaction leads to the formation of this compound as a white solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-(3-chlorophenyl)-N,N,3-trimethylmorpholine-4-sulfonamide has been used in various scientific research applications, including drug discovery and development, enzyme inhibition, and protein binding studies. This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, making it a potential candidate for the treatment of diseases such as glaucoma and epilepsy.
Eigenschaften
IUPAC Name |
(2R,3R)-2-(3-chlorophenyl)-N,N,3-trimethylmorpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-10-13(11-5-4-6-12(14)9-11)19-8-7-16(10)20(17,18)15(2)3/h4-6,9-10,13H,7-8H2,1-3H3/t10-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZROLSKWUHWLM-MFKMUULPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1S(=O)(=O)N(C)C)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OCCN1S(=O)(=O)N(C)C)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[2-[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]propanoylamino]methyl]benzoic acid](/img/structure/B7339674.png)
![4-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid](/img/structure/B7339687.png)
![4-chloro-3-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid](/img/structure/B7339693.png)
![2-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid](/img/structure/B7339695.png)
![2-(3-bromophenyl)-2-[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]acetic acid](/img/structure/B7339700.png)
![3-bromo-4-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid](/img/structure/B7339708.png)
![3-chloro-4-[2-[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]ethoxy]benzoic acid](/img/structure/B7339727.png)
![1-[(3S,4R)-3-amino-4-(2-fluorophenyl)pyrrolidine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7339733.png)
![1-[[4-(Aminomethyl)cyclohexyl]methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7339741.png)
![N-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7339756.png)
![N-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B7339758.png)
![(2R,3R)-2-[5-[3-(methylsulfanylmethyl)phenyl]pyridin-3-yl]oxolane-3-carboxylic acid](/img/structure/B7339769.png)
![(3R)-3-[(2-tert-butyltetrazol-5-yl)methylamino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B7339775.png)
![[(1R,2R)-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclopropyl]methanol](/img/structure/B7339776.png)
